2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile

Catalog No.
S813000
CAS No.
873895-41-1
M.F
C12H11N3S
M. Wt
229.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Aminoanilino)-5-methylthiophene-3-carbonitril...

CAS Number

873895-41-1

Product Name

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile

IUPAC Name

2-(2-aminoanilino)-5-methylthiophene-3-carbonitrile

Molecular Formula

C12H11N3S

Molecular Weight

229.3 g/mol

InChI

InChI=1S/C12H11N3S/c1-8-6-9(7-13)12(16-8)15-11-5-3-2-4-10(11)14/h2-6,15H,14H2,1H3

InChI Key

RSEACRIWQRAVPE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(S1)NC2=CC=CC=C2N)C#N

Canonical SMILES

CC1=CC(=C(S1)NC2=CC=CC=C2N)C#N

CAS Number

873895-41-1

Structural features and potential applications:

2-AACT combines several functional groups that are of interest in medicinal chemistry:

  • Aniline group: This group can participate in hydrogen bonding and other interactions with biological molecules [].
  • Thiophene ring: This aromatic ring is found in many bioactive molecules, including some pharmaceuticals [].
  • Nitrile group: This group can be involved in various chemical reactions and can influence the properties of a molecule [].

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile is a heterocyclic compound characterized by its unique structure that includes a thiophene ring, an amino group, and a carbonitrile functional group. Its chemical formula is C₁₂H₁₁N₃S, and it features a methyl group at the 5-position of the thiophene ring, enhancing its solubility and reactivity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

The synthesis of 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile typically involves several key reactions:

  • Formation from Nitro Compound: The compound can be synthesized through the hydrogenation of 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile in the presence of palladium on carbon as a catalyst. The reaction occurs under pressure and elevated temperatures (45°C-60°C) using aprotic or protic solvents .
  • Precursor Synthesis: The nitro compound is prepared from 2-amino-5-methylthiophene-3-carbonitrile by reacting it with ortho halonitrobenzene in the presence of a base like potassium hydroxide in acetonitrile at low temperatures .

These reactions highlight the compound's synthetic versatility and the importance of specific conditions for successful transformation.

Preliminary studies suggest that 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile exhibits notable biological activities. Its structural components may contribute to:

  • Antimicrobial properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer potential: Some derivatives in this class have been investigated for their ability to inhibit cancer cell proliferation.

Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential.

The synthesis methods for 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile include:

  • Hydrogenation Method: This involves the reduction of the nitro precursor using palladium on carbon under specific conditions (temperature, pressure) to yield the desired amine compound .
  • Nucleophilic Substitution: The initial formation of the nitro compound involves nucleophilic substitution reactions facilitated by potassium hydroxide, emphasizing the importance of reaction conditions such as temperature and solvent choice .

These methods demonstrate the compound's accessibility through established synthetic routes.

The applications of 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile extend across various fields:

  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Material Science: Investigated for use in organic electronics and as a precursor for other functional materials.
  • Agriculture: Possible applications as a pesticide or herbicide, pending further study.

These applications reflect its versatility and potential impact across multiple industries.

Interaction studies involving 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile focus on its binding affinities with various biological targets. Preliminary data suggests interactions with:

  • Enzymes: Potential inhibition or modulation of enzyme activity relevant to disease pathways.
  • Receptors: Binding studies may reveal its role in affecting receptor-mediated signaling pathways.

Such studies are crucial for understanding its pharmacodynamics and optimizing its therapeutic profile.

Several compounds share structural similarities with 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile, each exhibiting unique properties:

Compound NameStructural FeaturesNotable Activities
5-Methyl-2-(2-nitrophenylamino)-3-thiophenecarbonitrileContains nitro group instead of aminoAntimicrobial activity
4-Amino-5-methylthiophene-3-carbonitrileLacks thiophene ringAnticancer properties
2-(4-Aminophenyl)-5-methylthiophene-3-carbonitrileDifferent amino substitutionPotential anti-inflammatory effects

The uniqueness of 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile lies in its specific arrangement of functional groups, which may confer distinct biological activities compared to similar compounds. Its dual functionality as both an amine and a nitrile allows for diverse interactions within biological systems, making it a candidate for further exploration in medicinal chemistry.

XLogP3

3.5

Wikipedia

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile

Dates

Modify: 2023-08-16

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